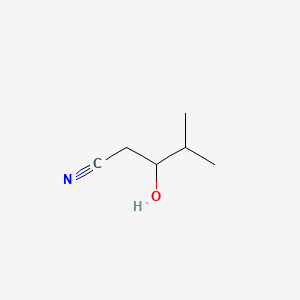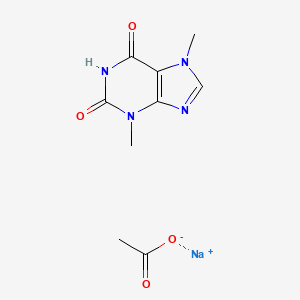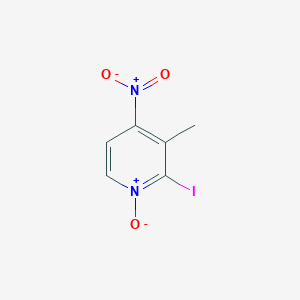
n-(2,2,2-Trichloro-1-phenylethyl)benzamide
概要
説明
n-(2,2,2-Trichloro-1-phenylethyl)benzamide: is a chemical compound with the molecular formula C15H12Cl3NO and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a benzamide group attached to a trichlorophenylethyl moiety. It is used in various research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,2,2-Trichloro-1-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with 2,2,2-trichloro-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
化学反応の分析
Types of Reactions: n-(2,2,2-Trichloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atoms
Reduction: Partially or fully dechlorinated derivatives
Oxidation: Oxidized aromatic compounds
科学的研究の応用
n-(2,2,2-Trichloro-1-phenylethyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis
Biology: In studies involving enzyme inhibition or protein binding
Industry: Used in the development of new materials or chemical processes
作用機序
The mechanism of action of n-(2,2,2-Trichloro-1-phenylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
- n-(2,2,2-Trichloro-1-phenylethyl)acetamide
- n-(2,2,2-Trichloro-1-phenylethyl)propionamide
- n-(2,2,2-Trichloro-1-phenylethyl)butyramide
Comparison:
- n-(2,2,2-Trichloro-1-phenylethyl)benzamide has a benzamide group, which provides unique binding properties compared to acetamide, propionamide, and butyramide derivatives.
- The trichloromethyl group in all these compounds contributes to their reactivity and potential for forming covalent bonds with biological targets.
- The benzamide derivative is often preferred in research due to its higher binding affinity and specificity for certain proteins.
特性
IUPAC Name |
N-(2,2,2-trichloro-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHWLASXUWHLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60721-37-1 | |
| Record name | NSC143308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)











![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)

